molecular formula C14H28O4Si B13437715 (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate

Cat. No.: B13437715
M. Wt: 288.45 g/mol
InChI Key: ONPPDNOABQXUDF-NSHDSACASA-N
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Description

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group for alcohols in organic synthesis. This compound is often utilized in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions, thereby allowing selective reactions to occur at other functional groups. The TBDMS group can be selectively removed under mild conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride (TBDMSCl): Used for the protection of alcohols.

    tert-Butyldiphenylsilyl chloride (TBDPSCl): Another silylating agent with similar applications but different steric properties.

    Trimethylsilyl chloride (TMSCl): A smaller silylating agent used for similar purposes.

Uniqueness

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate is unique due to its specific structure, which provides a balance between stability and reactivity. The tert-butyl group offers steric protection, while the dimethylsilyl group ensures efficient protection of the hydroxyl group. This combination makes it particularly useful in complex organic syntheses .

Properties

Molecular Formula

C14H28O4Si

Molecular Weight

288.45 g/mol

IUPAC Name

tert-butyl (2S)-2-[tert-butyl(dimethyl)silyl]oxy-4-oxobutanoate

InChI

InChI=1S/C14H28O4Si/c1-13(2,3)17-12(16)11(9-10-15)18-19(7,8)14(4,5)6/h10-11H,9H2,1-8H3/t11-/m0/s1

InChI Key

ONPPDNOABQXUDF-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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